1-Bromo-5-fluoroisoquinoline
Overview
Description
1-Bromo-5-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrFN and a molecular weight of 226.05 g/mol It is a derivative of isoquinoline, where the hydrogen atoms at positions 1 and 5 are substituted with bromine and fluorine, respectively
Mechanism of Action
Target of Action
Isoquinolines, a class of compounds to which 1-bromo-5-fluoroisoquinoline belongs, are known to interact with various biological targets
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms, including binding to receptors or enzymes, which can lead to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes require further investigation.
Biochemical Pathways
It’s worth noting that isoquinolines are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may also participate in similar biochemical pathways.
Result of Action
Fluorinated isoquinolines, a group to which this compound belongs, are known for their unique characteristics such as biological activities and light-emitting properties
Action Environment
The stability and reactivity of similar compounds, such as those involved in the suzuki–miyaura coupling, can be influenced by factors such as temperature, ph, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
1-Bromo-5-fluoroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to interact with certain proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can result in either inhibition or activation of the target biomolecule, depending on the specific context. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. These studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage control when using this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a key role in the metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its biological activity and toxicity, making it important to understand these pathways for its effective use in research and therapy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. The localization of this compound can be influenced by targeting signals or post-translational modifications, which direct the compound to specific sites within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .
Preparation Methods
The synthesis of 1-Bromo-5-fluoroisoquinoline can be achieved through several synthetic routes. One common method involves the bromination and fluorination of isoquinoline derivatives. For instance, the Pictet–Gams reaction, a variation of the Bischler–Napieralski reaction, can be used to introduce the bromine and fluorine atoms onto the isoquinoline ring . This reaction typically involves cyclization and aromatization steps, starting from N-[2-(2-fluorophenyl)-2-methoxyethyl]-2-phenylacetamide .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions is essential to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-5-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where the bromine atom is replaced with an aryl or vinyl group using boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds.
Scientific Research Applications
1-Bromo-5-fluoroisoquinoline has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-5-fluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
1-Fluoroisoquinoline: Lacks the bromine atom, which may result in different reactivity and applications.
5-Fluoroisoquinoline:
Fluoroquinolines: These compounds have a similar structure but differ in the position of the nitrogen atom and the presence of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated heterocycles.
Properties
IUPAC Name |
1-bromo-5-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUXEDGAYKKLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857367 | |
Record name | 1-Bromo-5-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207448-30-3 | |
Record name | 1-Bromo-5-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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